molecular formula C15H13BrO2 B312063 2,4-Dimethylphenyl4-bromobenzoate

2,4-Dimethylphenyl4-bromobenzoate

Cat. No.: B312063
M. Wt: 305.17 g/mol
InChI Key: JOWIYTOQLNXJRK-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 4-bromobenzoate is an aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the para position and a 2,4-dimethylphenyl ester group. This compound is part of the bromobenzoate family, which is notable for its applications in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing bromine substituent and the steric effects of the dimethylphenyl group.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(2,4-dimethylphenyl) 4-bromobenzoate

InChI

InChI=1S/C15H13BrO2/c1-10-3-8-14(11(2)9-10)18-15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3

InChI Key

JOWIYTOQLNXJRK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dimethylphenyl 4-bromobenzoate with structurally related bromobenzoate derivatives, focusing on substituents, molecular weight, functional groups, and key properties:

Compound Name Substituents Molecular Formula Key Features References
2,4-Dimethylphenyl 4-bromobenzoate 4-Br, 2,4-dimethylphenyl ester C₁₅H₁₃BrO₂ High steric hindrance from dimethyl groups; moderate reactivity due to Br. N/A
4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate 4-Br, hydrazono-isopropylphenoxy group C₂₆H₂₄BrN₂O₄ Enhanced biological activity due to hydrazone moiety; increased lipophilicity.
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-Br, 4-methoxy, ketone linker C₁₆H₁₂BrO₄ Ketone linker improves conjugation potential; methoxy group enhances solubility.
4-[(E)-({2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 4-bromobenzoate 4-Br, acetamido-imino linker C₂₆H₂₄BrN₂O₄ Dual functionality (amide + imine) for coordination chemistry applications.
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate 4-Br, 4-amino, ketone linker C₁₅H₁₂BrNO₃ Amino group introduces polarity; potential for pH-sensitive behavior.

Key Comparative Insights

Steric and Electronic Effects: The 2,4-dimethylphenyl group in the target compound provides significant steric hindrance, which may reduce reactivity in nucleophilic substitution compared to derivatives with linear substituents (e.g., methoxy in or amino in ). Bromine’s electron-withdrawing nature stabilizes the ester carbonyl group, a feature shared across all bromobenzoates.

Functional Group Diversity: Hydrazone and imine moieties (e.g., ) introduce sites for hydrogen bonding and metal coordination, making these compounds suitable for catalytic or sensor applications. Amino and methoxy groups () enhance solubility in polar solvents, whereas alkyl chains (e.g., isopropyl in ) increase lipophilicity.

Synthetic Flexibility :

  • Compounds like 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate () are synthesized via straightforward esterification, similar to the likely route for the target compound.
  • More complex derivatives (e.g., ) require multi-step reactions, including hydrazone formation or amide coupling.

However, the target compound’s safety profile is less documented, as seen in analogues like 4-(Bromomethyl)benzaldehyde (), where toxicological data are incomplete.

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